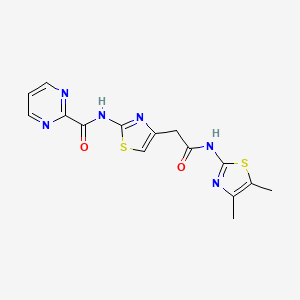

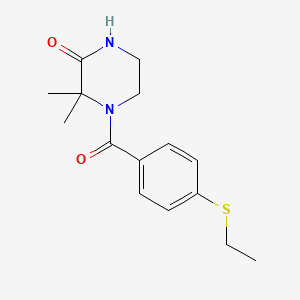

![molecular formula C18H19IN2O3S B2983738 N-[2-(3,4-二氢异喹啉-2(1H)-基磺酰基)乙基]-2-碘苯甲酰胺 CAS No. 922087-46-5](/img/structure/B2983738.png)

N-[2-(3,4-二氢异喹啉-2(1H)-基磺酰基)乙基]-2-碘苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . This moiety is linked via a sulfonyl group to an ethyl chain, which is further connected to a 2-iodobenzamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence . In the first step, ethyl 2-bromobenzoates and 2-bromo-1-carboxyethyl heterocycles are cross-coupled with commercially available potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate to produce (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamines . In a subsequent two-stage process, these (hetero)arylethylamines undergo base-mediated ring closure followed by N-deprotection and N-alkylation to produce N-substituted 3,4-dihydroisoquinolin-1(2H)-ones .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using diverse spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR . These techniques can identify main spectral features such as group CN, a cyano group α-hydrogen, and (hetero)aromatic protons . The molecules interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons that run along the a-axis and stack along the c-axis, connected by van der Waals interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence used to synthesize N-substituted 3,4-dihydroisoquinolin-1(2H)-ones involves several transformations . Mechanistic work was performed to elucidate the order of transformations for the latter two-stage process .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yellow prisms obtained from petroleum ether:ethyl acetate (30:1) mixture at 25°C are monoclinic, space group P21/c, with a = 13.2197 (9) Å, b = 6.4454 (4) Å, c = 19.1092 (13) Å, β = 95.051 (8)°, V = 1621.90 (19) Å3, Z = 4 .科学研究应用

合成技术和有机化学应用:

- 2,3-二氢喹唑啉-4(1H)-酮的合成:合成2,3-二氢喹唑啉-4(1H)-酮的一种方法涉及2-氨基苯甲酰胺与醛和酮的缩合,提供温和的反应条件和简单的纯化(Abdollahi-Alibeik & Shabani, 2011)。

- 高效合成路线:各种研究探索了相关化合物的有效合成路线,包括使用宝石二溴甲基芳烃作为合成醛当量的路线(Narasimhamurthy et al., 2014)和通过一步铜(II)催化的串联反应合成具有生物活性的茚并异喹啉衍生物的路线(Huang et al., 2017)。

药理学研究和药物开发:

- 肿瘤中细胞增殖:对细胞增殖标记物N-(4-(6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)丁基)-2-(2-18F-氟乙氧基)-5-甲基苯甲酰胺(18F-ISO-1)的研究表明其在评估实体瘤增殖状态方面的潜力,观察到18F-ISO-1摄取与肿瘤增殖标记物之间存在显着相关性(Dehdashti et al., 2013)。

- 抗惊厥活性:通过高通量筛选鉴别出一系列N-(四氢异喹啉基)-2-甲氧基苯甲酰胺,在动物模型中显示出良好的抗惊厥活性(Chan et al., 1998)。

医学影像应用:

- 肿瘤增殖成像:研究了某些化合物在PET成像中用于评估实体瘤sigma2受体状态的用途,表明其在肿瘤增殖状态成像方面的潜力(Tu et al., 2007)。

药物代谢和排泄:

- 代谢物鉴定和排泄:对相关化合物(如YM758)代谢物的研究提供了对其肾脏和肝脏排泄的见解,这对于了解药物安全性和有效性至关重要(Umehara et al., 2009)。

作用机制

未来方向

The future directions for research on similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For instance, the negative allosteric modulation of the D2R by SB269652 suggests potential applications in the treatment of neurological disorders . Additionally, further studies could focus on the design and development of more potent derivatives, as well as the optimization of synthetic methods.

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O3S/c19-17-8-4-3-7-16(17)18(22)20-10-12-25(23,24)21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSMDURMZLQNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

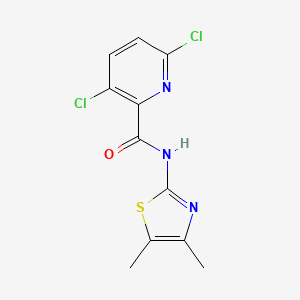

![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)

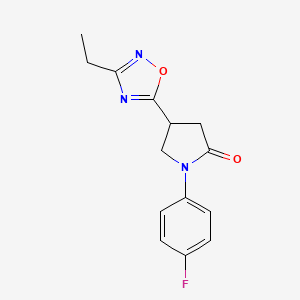

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)

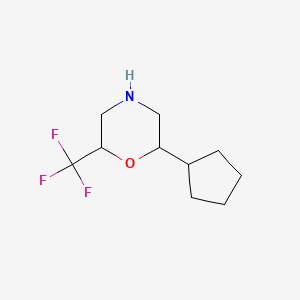

![2,4-Dimethyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2983668.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)

![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)